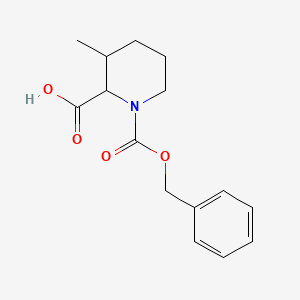

1-((Benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid

Description

1-((Benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid (CAS: Not explicitly provided; referenced as "10-F469846" in ) is a piperidine derivative functionalized with a benzyloxycarbonyl (Cbz) protecting group and a methyl substituent at the 3-position. Its molecular formula is C₁₅H₁₉NO₄, with a molecular weight of 277.32 g/mol . This compound is primarily used in pharmaceutical research as a building block for drug candidates, leveraging the Cbz group’s role in protecting amines during synthetic processes.

Properties

IUPAC Name |

3-methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-11-6-5-9-16(13(11)14(17)18)15(19)20-10-12-7-3-2-4-8-12/h2-4,7-8,11,13H,5-6,9-10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLKKUUMSBCHLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((Benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid typically involves the protection of the amine group of 3-methylpiperidine with a benzyloxycarbonyl (Cbz) group, followed by carboxylation at the 2-position. The reaction conditions often include the use of base catalysts and organic solvents to facilitate the protection and carboxylation steps.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-((Benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Antagonists for Alpha-Adrenergic Receptors

The compound has been investigated for its role as a selective antagonist for the alpha2C adrenergic receptor subtype. These receptors are implicated in several physiological processes, including the modulation of neurotransmitter release and regulation of blood pressure. The ability of 1-((Benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid to selectively target these receptors suggests potential therapeutic applications in treating mental health disorders and conditions related to stress-induced disturbances. Studies have indicated that compounds with similar structures exhibit efficacy in managing anxiety and depression symptoms by modulating central nervous system activity .

2. Drug Development

Research has shown that derivatives of this compound can serve as intermediates in the synthesis of more complex pharmacologically active agents. For example, modifications to the piperidine ring or the benzyloxycarbonyl group can yield new compounds with enhanced biological activity or improved pharmacokinetic properties. This aspect is particularly relevant in the development of novel medications targeting neurological disorders .

Cosmetic Applications

1. Skin Care Formulations

The compound's properties make it a candidate for use in cosmetic formulations aimed at skin health. Its potential anti-inflammatory and moisturizing effects can be beneficial in products designed for sensitive or irritated skin. A study highlighted the formulation of topical agents that included similar piperidine derivatives, demonstrating improved skin hydration and reduced irritation compared to standard formulations .

2. Stability and Efficacy Testing

Before market introduction, cosmetic products containing this compound undergo rigorous testing to ensure safety and efficacy. Research emphasizes the importance of assessing bioavailability and skin penetration characteristics, which are crucial for topical formulations. The compound's structure allows for better interaction with skin barriers, potentially enhancing its effectiveness as a cosmetic ingredient .

Material Science Applications

1. Polymer Chemistry

In material science, 1-((Benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid can be utilized as a building block for synthesizing functional polymers. Its ability to undergo various chemical reactions makes it suitable for creating materials with specific properties, such as increased thermal stability or enhanced mechanical strength. Research into polymer composites incorporating this compound has shown promising results in developing materials for electronics and packaging applications .

Table 1: Summary of Applications

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group acts as a protecting group, allowing selective reactions at other functional sites. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Positional Isomers and Substituent Variations

The compound is compared to analogues with variations in methyl group positioning, ring systems, and substituents (Table 1).

Biological Activity

1-((Benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid (CAS No. 1692110-84-1) is a compound that has garnered attention for its potential biological activities, particularly in the realms of cancer therapy and neuroprotection. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula for 1-((Benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid is C₁₅H₁₉NO₄. The structure includes a piperidine ring, which is known for its biological significance, and a benzyloxycarbonyl group that enhances its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉NO₄ |

| Molecular Weight | 279.32 g/mol |

| CAS Number | 1692110-84-1 |

Anticancer Properties

Recent studies have indicated that derivatives of piperidine, including 1-((Benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid, exhibit significant anticancer activity. For instance, a study highlighted its ability to induce apoptosis in FaDu hypopharyngeal tumor cells, showing enhanced cytotoxicity compared to the reference drug bleomycin . This effect is attributed to the compound's structural features that allow better interaction with protein binding sites, enhancing its efficacy against cancer cells.

Neuroprotective Effects

The compound also shows promise in neuroprotection, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research has suggested that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown . In vitro studies demonstrated that compounds similar to 1-((Benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid could penetrate the blood-brain barrier (BBB), making them potential candidates for treating cognitive decline associated with Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Inhibition of AChE and BChE leads to increased levels of acetylcholine, which is beneficial for cognitive function.

- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress, a key factor in neurodegeneration .

- Induction of Apoptosis : In cancer cells, the compound triggers apoptotic pathways, leading to cell death and reduced tumor growth .

Case Studies

- Cancer Cell Study : A comparative analysis was conducted using FaDu cells treated with various concentrations of 1-((Benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid. Results indicated a dose-dependent increase in cytotoxicity, with significant apoptosis observed at higher concentrations.

- Neuroprotection Assessment : In a study involving SH-SY5Y neuroblastoma cells, the compound demonstrated protective effects against hydrogen peroxide-induced oxidative stress. The results suggest its potential use as a neuroprotective agent in conditions characterized by oxidative damage .

Q & A

Q. What are the key considerations for synthesizing 1-((Benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid in a laboratory setting?

- Methodological Answer : The synthesis typically involves introducing the benzyloxycarbonyl (Cbz) protecting group to the piperidine ring. A common approach is reacting 3-methylpiperidine-2-carboxylic acid with benzyl chloroformate under basic conditions (e.g., sodium hydroxide or potassium carbonate) to facilitate nucleophilic substitution . Purification often employs recrystallization or reverse-phase HPLC, as demonstrated for structurally similar compounds like 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid (CAS 78190-11-1), which shares analogous reactivity . Monitoring reaction progress via TLC or LC-MS is critical to avoid over-substitution.

Q. How should researchers handle and store 1-((Benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid to ensure stability and safety?

- Methodological Answer : Storage at 2–8°C in a dry, airtight container is recommended to prevent hydrolysis of the Cbz group . Safety protocols include using nitrile gloves, chemical goggles, and lab coats to minimize skin/eye contact, as related piperidine derivatives exhibit acute toxicity (Oral LD₅₀: ~300 mg/kg) and respiratory irritation . Always work in a fume hood to avoid aerosol formation, and dispose of waste via certified hazardous chemical disposal services .

Q. What spectroscopic methods are most effective for characterizing the structure of this compound?

- Methodological Answer : Confirm the structure using a combination of -NMR (e.g., δ 7.3–7.4 ppm for benzyl aromatic protons), -NMR (carbonyl signals at ~155–170 ppm), and high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (expected m/z: ~263.29 for C₁₄H₁₇NO₄) . IR spectroscopy can identify key functional groups, such as the C=O stretch (~1700 cm⁻¹) from the carboxylic acid and carbamate . Compare data to structurally analogous compounds (e.g., 1-Cbz-piperidine derivatives) for validation .

Advanced Research Questions

Q. How can researchers optimize the yield of 1-((Benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid during multi-step synthesis?

- Methodological Answer : Optimize reaction parameters using Design of Experiments (DoE):

- Temperature : Maintain 0–5°C during Cbz group introduction to minimize side reactions.

- Solvent : Use dichloromethane (DCM) or THF for better solubility of intermediates.

- Catalyst : Add catalytic DMAP to enhance carbamate formation efficiency .

Post-reaction, extract the product with ethyl acetate and wash with dilute HCl to remove unreacted starting materials. Yield improvements (>80%) are achievable via iterative pH adjustments during crystallization .

Q. What strategies are recommended for resolving enantiomers or diastereomers of this compound?

- Methodological Answer : Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase can separate enantiomers . For diastereomers, derivatization with a chiral auxiliary (e.g., Mosher’s acid) followed by -NMR analysis provides stereochemical confirmation . Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer .

Q. How does the introduction of the 3-methyl group impact the compound’s reactivity and potential biological activity?

- Methodological Answer : The 3-methyl group introduces steric hindrance, reducing nucleophilic attack at the adjacent carbon and stabilizing the piperidine ring conformation. This modification may enhance metabolic stability in vivo, as seen in SAR studies of similar Cbz-protected piperidines . Computational docking (e.g., AutoDock Vina) predicts that the methyl group alters binding affinity to enzymes like proteases or kinases by modulating hydrophobic interactions .

Q. What computational methods can predict the interaction of this compound with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) and molecular docking can model binding to targets such as angiotensin-converting enzyme (ACE) or opioid receptors. Use the compound’s 3D structure (optimized via DFT at the B3LYP/6-31G* level) to simulate ligand-receptor interactions. Pharmacophore modeling (e.g., Schrödinger’s Phase) identifies key features (e.g., carbamate orientation) for activity . Validate predictions with in vitro assays, such as fluorescence polarization or SPR binding studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.